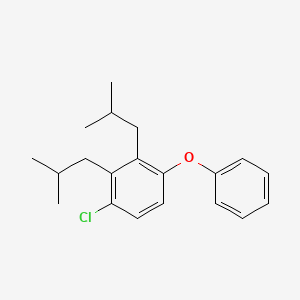
Diphenyl ether, monochloro diisobutyl derivative
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenyl ether, monochloro diisobutyl derivative is a chemical compound with the molecular formula C20H25ClO. It is a derivative of diphenyl ether, where one of the hydrogen atoms is replaced by a monochloro diisobutyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl ether, monochloro diisobutyl derivative typically involves the reaction of diphenyl ether with monochloro diisobutyl chloride in the presence of a suitable base, such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Diphenyl ether, monochloro diisobutyl derivative undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated products.
Substitution: The monochloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce hydrogenated compounds. Substitution reactions can result in the formation of various substituted derivatives .
Aplicaciones Científicas De Investigación
Diphenyl ether, monochloro diisobutyl derivative has several scientific research applications, including:
Chemistry: It is used as a model compound to study the hydrodeoxygenation of ether linkages in lignin fragments.
Biology: The compound is investigated for its potential as an inhibitor of certain enzymes, such as enoyl-acyl carrier protein reductase, which is involved in fatty acid synthesis in Mycobacterium tuberculosis
Medicine: Research is ongoing to explore its potential as an antitubercular agent due to its ability to inhibit mycobacterial cell wall synthesis
Industry: It is used as an additive in the fabrication of organic photovoltaics and organic solar cells.
Mecanismo De Acción
The mechanism of action of diphenyl ether, monochloro diisobutyl derivative involves the inhibition of specific enzymes. For example, it inhibits enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis, which catalyzes the last step in the fatty acid synthesis cycle. This inhibition disrupts the synthesis of mycolic acids, essential components of the mycobacterial cell wall, leading to the death of the bacteria .
Comparación Con Compuestos Similares
Similar Compounds
Diphenyl ether: The parent compound, which lacks the monochloro diisobutyl group.
Barceloneic lactone D: A diphenyl ether derivative isolated from the endolichenic fungus Preussia africana.
Quercilolin: Another diphenyl ether derivative with distinct structural features.
Uniqueness
Diphenyl ether, monochloro diisobutyl derivative is unique due to the presence of the monochloro diisobutyl group, which imparts specific chemical properties and biological activities. This structural modification enhances its potential as an enzyme inhibitor and broadens its range of applications in scientific research and industry .
Propiedades
Número CAS |
70624-14-5 |
|---|---|
Fórmula molecular |
C20H25ClO |
Peso molecular |
316.9 g/mol |
Nombre IUPAC |
1-chloro-2,3-bis(2-methylpropyl)-4-phenoxybenzene |
InChI |
InChI=1S/C20H25ClO/c1-14(2)12-17-18(13-15(3)4)20(11-10-19(17)21)22-16-8-6-5-7-9-16/h5-11,14-15H,12-13H2,1-4H3 |
Clave InChI |
MJRBQSMUYNZNNS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=C(C=CC(=C1CC(C)C)Cl)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


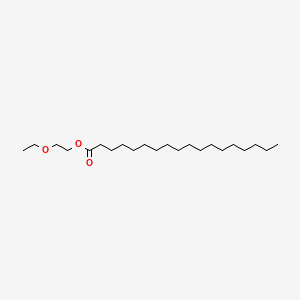


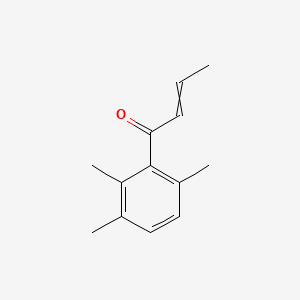
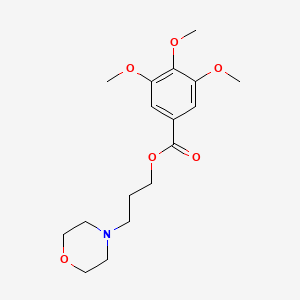
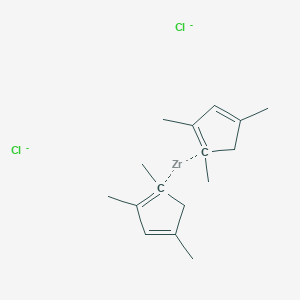
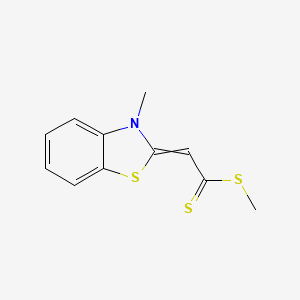
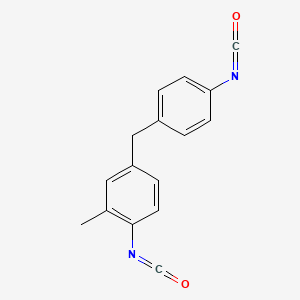
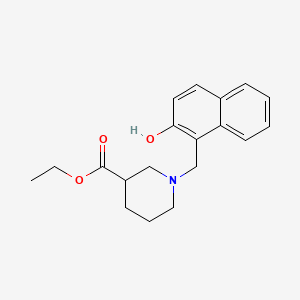
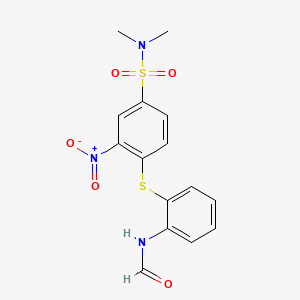
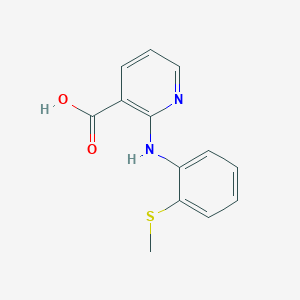
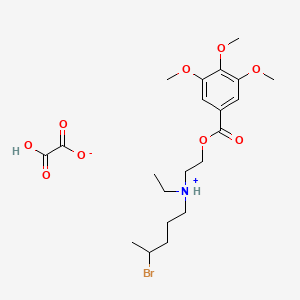
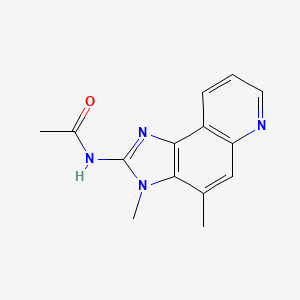
![N-[3-(4-chlorophenyl)-2-phenyl-1-methylpropyl]-amine hydrochloride](/img/structure/B13752733.png)
